Ethyl 8-cyano-2-oxooctanoate
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Overview
Description
Ethyl 8-cyano-2-oxooctanoate is an organic compound with the molecular formula C11H17NO3. It is a derivative of octanoic acid and contains both cyano and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-cyano-2-oxooctanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-cyano-2-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the oxo group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 8-cyano-2-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 8-cyano-2-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and oxo groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is similar in structure but lacks the cyano group. It is widely used in organic synthesis and has different reactivity compared to ethyl 8-cyano-2-oxooctanoate.
Methyl cyanoacetate: This compound contains a cyano group but has a different ester moiety. It is also used in organic synthesis but has distinct properties and applications.
Uniqueness
This compound is unique due to the presence of both cyano and oxo functional groups, which confer specific reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in scientific research make it a valuable compound in various fields.
Properties
IUPAC Name |
ethyl 8-cyano-2-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKAFLBPUXGDIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641280 |
Source
|
Record name | Ethyl 8-cyano-2-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-93-5 |
Source
|
Record name | Ethyl 8-cyano-2-oxooctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-cyano-2-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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